1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as FMPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Suzuki Cross-Coupling Reactions
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: serves as a potent boronic acid surrogate in Suzuki cross-coupling reactions. In this synthetic method, it reacts with aryl or vinyl boronic acids under palladium catalysis to form carbon-carbon bonds. These cross-coupling reactions are widely used for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Organotrifluoroborate Synthesis
The compound can be converted into potassium 4-methylphenyltrifluoroborate (also known as potassium p-tolyltrifluoroborate ). This organotrifluoroborate is valuable in organic synthesis. It acts as a boron source, enabling the introduction of aryl groups into various substrates. Researchers use it to construct diverse chemical scaffolds and functionalize molecules .
Ligand Design
The aldehyde group in 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde makes it an interesting candidate for ligand design. By modifying the pyrazole moiety, researchers can create ligands with specific coordination properties. These ligands find applications in catalysis, metal extraction, and coordination chemistry .
Fluorinated Building Block
The fluorine atom in the compound enhances its lipophilicity and alters its reactivity. Researchers utilize it as a fluorinated building block for drug discovery. Incorporating fluorine into drug molecules can improve their pharmacokinetics, metabolic stability, and binding affinity to biological targets .
Photophysical Studies
Researchers investigate the photophysical properties of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde . Its absorption and emission spectra provide insights into its electronic transitions and fluorescence behavior. Such studies contribute to the design of fluorescent probes, sensors, and optoelectronic materials .
Sulfonyl Group Chemistry
The compound’s sulfonyl group (SO₂Ph) is a versatile functional group. Researchers explore its reactivity in various transformations, including sulfonation reactions, cross-couplings, and oxidative processes. Understanding the behavior of the sulfonyl group aids in the development of new synthetic methodologies .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHVCIIAEJRSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359996 | |
Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
618098-56-9 | |
Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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